Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH
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Overview
Description
The compound “AC-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-OH” is a peptide sequence composed of multiple amino acids. This sequence is significant in various biological processes and has potential applications in scientific research and industry. The compound’s full name is Acetyl-Aspartic Acid-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine-Histidine-Leucine-Leucine-Valine-Tyrosine-Serine-Hydroxyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this one often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The tyrosine and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can produce dityrosine, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, such as in drug development or as a biomarker.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: A peptide with a similar sequence involved in blood pressure regulation.
Bradykinin: Another peptide with biological activity, known for its role in inflammation.
Uniqueness
This peptide’s unique sequence and structure confer specific properties that distinguish it from other peptides. Its combination of amino acids allows it to interact with particular molecular targets, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C87H125N21O21 |
---|---|
Molecular Weight |
1801.1 g/mol |
IUPAC Name |
3-acetamido-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92) |
InChI Key |
IUJUQXJOVSWPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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